molecular formula C20H13ClN2O B2557900 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 439108-75-5

4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2557900
CAS No.: 439108-75-5
M. Wt: 332.79
InChI Key: VCWYUYIYLBLRAU-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile belongs to the indeno-pyridine family, characterized by a fused bicyclic indene-pyridine scaffold. Its structure includes a 4-chlorophenyl substituent at position 4, a methyl group at position 2, and a nitrile group at position 2.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c1-11-16(10-22)17(12-6-8-13(21)9-7-12)18-19(23-11)14-4-2-3-5-15(14)20(18)24/h2-9,17,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWYUYIYLBLRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-chlorophenylacetic acid and 2-methyl-1H-indeno[1,2-b]pyridine-3-carbonitrile, under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The process would be optimized to minimize by-products and maximize yield, often employing advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases, including cancer and infectious diseases.

Industry: Industrially, this compound may be used in the development of new materials, such as advanced polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indeno-pyridine derivatives are highly dependent on substituent variations. Key analogs include:

Compound Name Substituents (Position 4) Key Functional Groups Molecular Weight (g/mol) Biological Activity/Findings Reference ID
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile 1,3-Benzodioxolyl Nitrile, Methyl, Ketone 342.36 DNA binding affinity (unreported)
GP-25 Analogue (Chembridge ID 6422575) 4-Bromo-2-phenoxyacetic acid Ethyl ester, Bromophenoxy, Methyl Not reported Syk kinase binding (Kd = 6.2 µM); IC50 ≥20 µM for mast cell degranulation
Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 9-Ethylcarbazolyl Ethyl ester, Methyl Not reported Antimicrobial activity (Scheme 159)
Methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 4-Heptylphenyl Methyl ester, Methyl 429.56 No direct activity reported

Key Observations :

  • Biological Activity : The GP-25 analog () shows Syk kinase binding but lacks functional efficacy (IC50 ≥20 µM), suggesting that ester/carboxylate groups may reduce activity. In contrast, nitrile-containing analogs (e.g., ) may exhibit stronger target engagement due to electrophilic nitrile interactions.
Kinase Inhibition

The GP-25 analog () binds Syk kinase but fails to inhibit mast cell degranulation, suggesting that bulky substituents (e.g., bromophenoxyacetic acid) may hinder functional interactions. The target compound’s nitrile group could improve binding via hydrogen bonding or covalent interactions, though this requires experimental validation.

DNA Binding and Anticancer Potential

Aromatized indeno[1,2-b]quinoline-9,11-diones () exhibit higher DNA binding energies (FDE ≤ -10 kcal/mol) than non-aromatized analogs. While the target compound lacks a quinoline moiety, its planar indeno-pyridine core may facilitate intercalation or groove binding, similar to related structures ().

Antimicrobial Activity

Ethyl carbazolyl derivatives () demonstrate moderate antimicrobial activity, attributed to the thione moiety. The target compound’s nitrile group may confer similar or enhanced activity, as nitriles are known to interact with microbial enzymes ().

Physicochemical and Computational Data

Property Target Compound 4-Benzodioxolyl Analog () GP-25 Analog ()
Calculated LogP ~3.5 (estimated) ~2.8 ~4.1
Aqueous Solubility Low (hydrophobic core) Moderate (polar benzodioxolyl) Low (bulky bromophenoxy group)
Molecular Volume (ų) ~350 (estimated) ~330 ~400

Notes:

  • The 4-chlorophenyl group increases hydrophobicity compared to benzodioxolyl but reduces steric hindrance relative to bromophenoxyacetic acid.
  • Computational tools like Mercury CSD () and SHELXL () are critical for analyzing crystallographic data and intermolecular interactions in these compounds.

Biological Activity

The compound 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile is a member of the indeno-pyridine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H16ClN3O
  • Molecular Weight : 365.81 g/mol
  • CAS Number : 439108-75-5

Structure

The structure of the compound features a chlorophenyl group and a carbonitrile moiety, which are crucial for its biological activity. The presence of these functional groups may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of indeno-pyridine compounds exhibit significant anticancer properties. For instance, research has shown that certain analogs display potent cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia) cells. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance or diminish activity:

CompoundCell LineIC50 (μM)Activity
Indeno-Pyridine Derivative AHeLa0.126Excellent
Indeno-Pyridine Derivative BSMMC-77210.071Excellent
Indeno-Pyridine Derivative CK5620.164Excellent

These findings demonstrate that the compound's structural features significantly contribute to its anticancer efficacy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these tests were found to be in the range of 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The presence of the carbonitrile group is believed to interfere with DNA replication in cancer cells.
  • Disruption of Cell Membranes : Antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes.

Study 1: Anticancer Evaluation

A study conducted on a series of indeno-pyridine derivatives revealed that modifying substituents significantly impacted their anticancer activity. The most potent derivative was shown to induce apoptosis in cancer cells via caspase activation pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against a panel of resistant bacterial strains. Results indicated that it effectively inhibited biofilm formation and reduced bacterial viability significantly compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multicomponent condensation reactions. For example, chlorophenyl-containing analogs (e.g., indeno-pyridine derivatives) are synthesized via cyclization of aldehyde precursors with aminopyridines under acidic or catalytic conditions. Catalysts such as palladium or copper can enhance yield, while solvents like DMF or toluene are preferred for solubility . Optimization involves varying temperature (80–120°C), reaction time (6–24 hours), and catalyst loading (5–10 mol%) to maximize purity (>95%) and yield (60–85%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Guidelines :

  • Storage : Store in airtight containers at –20°C, away from moisture and light. Use desiccants to prevent hydrolysis of the nitrile group .
  • Safety : Follow GHS hazard codes H302 (harmful if swallowed) and H315 (skin irritation). Use PPE (gloves, lab coat) and work in a fume hood. In case of exposure, rinse with water and seek medical attention .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm). Discrepancies in peak multiplicity may indicate regioisomeric impurities .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., indeno-pyridine core planarity) with mean C–C bond lengths of 1.48 Å .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks at m/z 361.8 (calculated for C20_{20}H14_{14}ClN2_2O) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and solvation effects of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., nitrile carbon) and frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV). Solvent models (e.g., PCM) assess polarity effects on stability .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50_{50} values)?

  • Troubleshooting :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities like unreacted chlorophenyl precursors can skew results .
  • Dose-Response Repetition : Test multiple concentrations (1 nM–100 µM) in triplicate. For example, analogs with pyridone moieties show IC50_{50} variability (±15%) in cytotoxicity assays due to solvent-dependent aggregation .

Q. How does substitution at the 4-chlorophenyl group influence biological activity?

  • SAR Insights :

  • Electron-Withdrawing Groups : Fluorine or nitro substituents enhance antiproliferative activity (e.g., 4-fluorophenyl analogs show 2× potency against MCF-7 cells) .
  • Steric Effects : Bulkier groups (e.g., 2,4-dichlorophenyl) reduce solubility but improve target binding (e.g., kinase inhibition Ki_i = 0.8 µM vs. 1.5 µM for parent compound) .

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